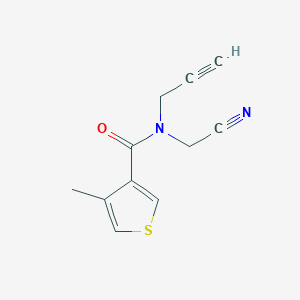

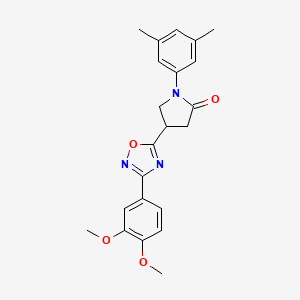

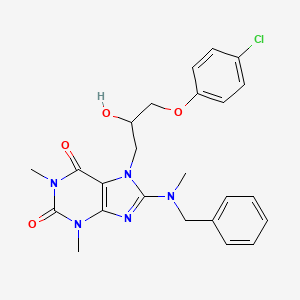

![molecular formula C12H21NO5 B2923754 (2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid CAS No. 2380877-69-8](/img/structure/B2923754.png)

(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) enzyme. MAO-A is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting the activity of MAO-A, Moclobemide increases the levels of these neurotransmitters, leading to an improvement in mood and relief of symptoms of depression.

Applications De Recherche Scientifique

1. Synthesis and Reactivity Studies

Experimental and Quantum-Chemical Calculations on Some 1H-Pyrazole-3-Carboxamide and -3-Carboxylate Derivatives Formation

- This study explores the conversion of 1H-pyrazole-3-carboxylic acid via reactions with binucleophiles, leading to the formation of corresponding 1H-pyrazole-3-carboxamides and -3-carboxylates. The structural determination of these compounds was achieved through NMR, IR spectroscopy, and elemental analyses, providing insights into their potential applications in synthesis and reactivity studies (Yıldırım, Kandemirli, & Akçamur, 2005).

2. Chemical Modification and Derivation

Exhaustive C-methylation of Carboxylic Acids by Trimethylaluminium: A New Route to t-Butyl Compounds

- This research presents a method for C-methylating carboxylic acids to t-butyl compounds using trimethylaluminium. The study successfully methylated various acids, indicating the potential of this method for chemical modification and derivation of compounds like (2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid (Meisters & Mole, 1974).

3. Synthesis of Constrained Dipeptide Isosteres

Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α-Amino Acids

- This paper details the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids. These compounds are highlighted as conformationally constrained dipeptide isosteres, which may have relevance to the synthesis and potential applications of (2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid (Guarna et al., 1999).

Mécanisme D'action

Target of Action

Similar compounds have been found to exert effects on metabotropic glutamate receptor subtypes .

Mode of Action

Related compounds have been shown to exert antidepressant actions via mechanisms converging with mglu2 receptor signaling .

Biochemical Pathways

It’s worth noting that related compounds have been found to influence pathways involving group ii metabotropic glutamate receptors .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Related compounds have been found to exert antidepressant-relevant actions and increase gamma oscillations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For example, 2-methyl-2-propanol, a related compound, is a colorless solid that melts at near room temperature and is miscible in water, ethanol, and diethyl ether . It is flammable and should be handled with caution .

Propriétés

IUPAC Name |

(2R,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8-5-4-6-9(17-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUOLNIMFNKTK-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

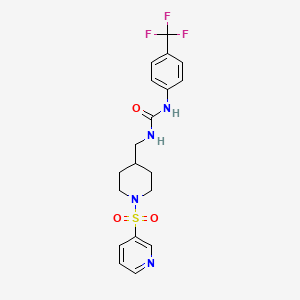

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/no-structure.png)

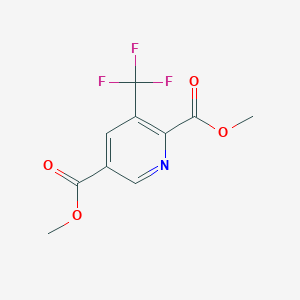

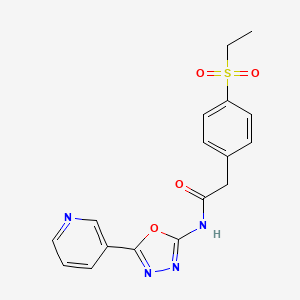

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)

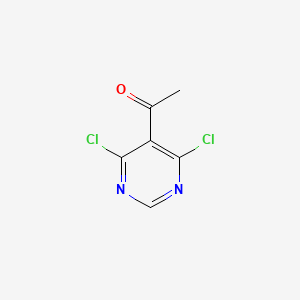

![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)